Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester
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Overview
Description
Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester is a complex organic compound that features a cyano group, a pyridinyl group, and a thiocarbamoyl group attached to an acetic acid ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyridinyl and thiocarbamoyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyano-(pyridin-3-ylthiocarbamoyl)-acetic acid ethyl ester
- Cyano-(pyridin-4-ylthiocarbamoyl)-acetic acid ethyl ester
- Cyano-(quinolin-2-ylthiocarbamoyl)-acetic acid ethyl ester
Uniqueness
Cyano-(pyridin-2-ylthiocarbamoyl)-acetic acid ethyl ester is unique due to the specific positioning of the pyridinyl group at the 2-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
59649-38-6 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(pyridin-2-ylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-11(15)8(7-12)10(17)14-9-5-3-4-6-13-9/h3-6,8H,2H2,1H3,(H,13,14,17) |
InChI Key |
QKQNKXIZVDRTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(=S)NC1=CC=CC=N1 |
Origin of Product |
United States |
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